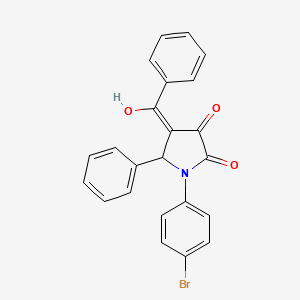
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BBH7, is a chemical compound that has gained attention in scientific research due to its potential biological activities. BBH7 belongs to the family of pyrrolone derivatives, which have been found to possess various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. Moreover, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to activate the p53 pathway, a tumor suppressor pathway that controls cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to affect various biochemical and physiological processes in cells and organisms. In cancer cells, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one induces DNA damage and cell cycle arrest, leading to apoptosis. In addition, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the migration and invasion of cancer cells, which are essential steps in tumor metastasis. 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which are involved in various pathological conditions, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to possess potent biological activities, making it a useful tool for studying various cellular and molecular processes. However, one limitation of 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one as an anticancer drug. Further studies are needed to elucidate the molecular mechanisms underlying its cytotoxic effects and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may have potential applications in the treatment of inflammatory and infectious diseases, which require further investigation. Moreover, the synthesis of 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and potency may lead to the discovery of novel therapeutic agents.
Scientific Research Applications
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit cytotoxic effects on different cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one induces apoptosis, a programmed cell death, in cancer cells by activating the caspase pathway. Furthermore, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and metastasis in animal models, making it a promising candidate for further development as an anticancer drug.
In addition to its anticancer activity, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its anti-inflammatory and antimicrobial properties. Studies have shown that 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. Moreover, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
(4E)-1-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c24-17-11-13-18(14-12-17)25-20(15-7-3-1-4-8-15)19(22(27)23(25)28)21(26)16-9-5-2-6-10-16/h1-14,20,26H/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHAURJCHYASZ-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



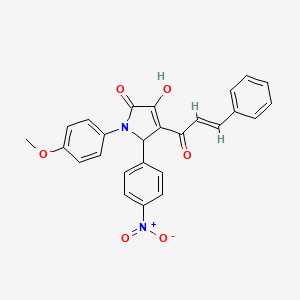
![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3919518.png)


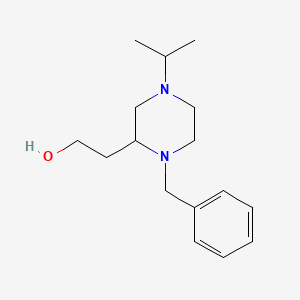
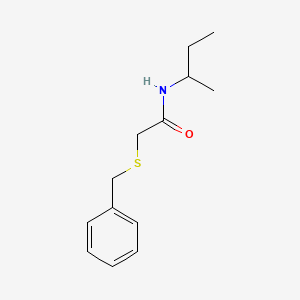
![4-bromo-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3919550.png)
![2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3919559.png)
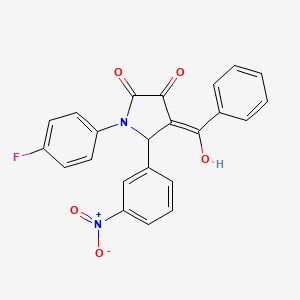
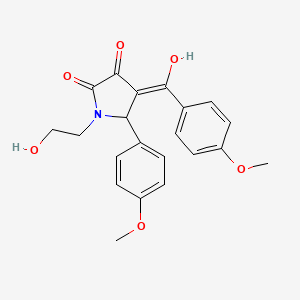
![4-{2-[methoxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3919584.png)
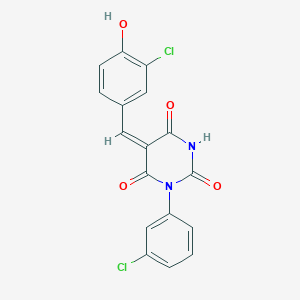
![3-benzyl-5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919598.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919599.png)